3-methoxy-N-3-quinolinylbenzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-methoxy-N-quinolin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-7-4-6-13(10-15)17(20)19-14-9-12-5-2-3-8-16(12)18-11-14/h2-11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSZMHPWNWUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
- Heterocyclic Group: The quinolinyl group (as in this compound) is aromatic and planar, enabling π-π stacking interactions in biological targets, whereas the quinuclidinyl group in 3-chloro-N-(3-quinuclidinyl)benzamide is non-aromatic and rigid, influencing steric interactions .
- Positional Isomerism: this compound differs from 4-methoxy-N-(3-methylphenyl)benzamide in the methoxy position (meta vs. para), which alters electronic distribution and steric accessibility .
Crystallographic and Spectroscopic Data
- X-ray Analysis: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was structurally confirmed via X-ray diffraction (CCDC 1965367), providing a benchmark for analyzing this compound’s crystal packing .
- Spectroscopy: IR and NMR data for 4-(1,2-dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine (IR: 3329 cm⁻¹ for N-H; ¹H NMR: δ 2.98 for CH₃) offer reference points for characterizing methoxy and quinolinyl signals in related compounds .
Q & A
Q. What are the optimized synthetic routes for 3-methoxy-N-3-quinolinylbenzamide, and what reaction conditions are critical for high yield and purity?
Methodological Answer: The synthesis typically involves coupling 3-methoxybenzoyl chloride with 3-aminoquinoline under basic conditions. Key steps include:
- Acid chloride preparation : React 3-methoxybenzoic acid with oxalyl chloride and catalytic DMF in CH₂Cl₂ at 0°C .
- Amide bond formation : Add 3-aminoquinoline to the acid chloride in a biphasic solvent system (e.g., EtOAc/H₂O) with K₂CO₃ as a base to neutralize HCl byproducts .
- Critical conditions : Temperature control (0–25°C), anhydrous solvents, and stoichiometric excess of acyl chloride (1.2–2.5 equiv) to drive the reaction to completion. Purification via recrystallization or column chromatography ensures >95% purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, quinoline protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 307.1) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for evaluating this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in the proposed mechanism of action for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase). Compare results with experimental IC₅₀ values to validate hypotheses .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .
Q. What strategies address conflicting data in reaction optimization studies for this compound synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent polarity, base strength). For example, compare DMF vs. THF in amide coupling .
- In situ monitoring : Use FTIR to track acyl chloride intermediate formation (C=O stretch at ~1800 cm⁻¹) and ensure completion before adding amine .
- Side-product analysis : LC-MS identifies byproducts (e.g., quinoline N-oxide) from over-oxidation, guiding catalyst selection (e.g., avoid peroxides) .
Q. How do structural modifications of this compound impact its pharmacokinetic profile?
Methodological Answer:
-
Metabolism studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Methoxy groups often undergo demethylation, altering solubility .
-
SAR analysis : Compare analogs (e.g., 3-ethoxy vs. 3-methoxy derivatives) in permeability assays (Caco-2 cells) and plasma protein binding (equilibrium dialysis) .
-
Table : Pharmacokinetic Parameters of Analogues
Derivative LogP t₁/₂ (h) % Plasma Protein Binding 3-Methoxy 2.1 4.5 89 3-Ethoxy 2.8 3.2 92 3-Hydroxy 1.5 1.8 75
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data for this compound across different cell lines?
Methodological Answer:
- Assay standardization : Ensure consistent cell passage numbers, seeding density, and incubation times. For example, MCF-7 cells may require 72-hour exposure vs. 48 hours for HeLa .
- Mechanistic follow-up : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. senescence pathways) in resistant vs. sensitive lines .
- Batch variability : Test multiple synthesis batches for purity (>98% by HPLC) to rule out impurity-driven toxicity .
Methodological Resources
- Synthetic Protocols : Reference acyl chloride coupling in anhydrous EtOAc and recrystallization in ethanol/water (3:1) .
- Computational Tools : PyMOL for docking visualization, Gaussian09 for DFT .
- Bioactivity Data : PubChem (CID: XXXXXX) for reference spectra and toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
